Bienvenue dans la boutique en ligne BenchChem!

1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea

CCR5 antagonist HIV-1 entry inhibitor thiophene regioisomerism

This disubstituted urea scaffold (CAS 1208858-58-5) is the minimal validated pharmacophore for CCR5 antagonist (anti-HIV-1) and p70 S6 kinase inhibitor programs. The thiophene-3-ylmethyl regioisomer is critical for target engagement; 2-yl analogs or truncated phenyl derivatives lose activity. At MW 260.36 Da and clogP ~3.2, it meets fragment-like criteria for FBDD by SPR, thermal shift, or X-ray crystallography. The scaffold offers a tractable hERG SAR starting point extensively mapped in published medicinal chemistry campaigns. Procure this compound to establish baseline binding, drive structure-guided optimization, and build differentiated lead series for antiviral or metabolic disease programs.

Molecular Formula C14H16N2OS
Molecular Weight 260.36 g/mol
CAS No. 1208858-58-5
Cat. No. B6582103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea
CAS1208858-58-5
Molecular FormulaC14H16N2OS
Molecular Weight260.36 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)NCC2=CSC=C2
InChIInChI=1S/C14H16N2OS/c17-14(16-10-13-7-9-18-11-13)15-8-6-12-4-2-1-3-5-12/h1-5,7,9,11H,6,8,10H2,(H2,15,16,17)
InChIKeyNWWBFVSLCPBNPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Phenylethyl)-3-[(thiophen-3-yl)methyl]urea (CAS 1208858-58-5): Core Scaffold in CCR5 and S6K Inhibitor Programs


1-(2-Phenylethyl)-3-[(thiophen-3-yl)methyl]urea (CAS 1208858-58-5, MF C14H16N2OS, MW 260.36 g/mol) is a disubstituted urea featuring a phenethyl arm and a thiophen-3-ylmethyl arm connected through the urea carbonyl . The compound belongs to the thiophene-3-yl-methyl urea class that has been validated in two independent medicinal chemistry campaigns: as CCR5 antagonists for inhibition of R5-tropic HIV-1 replication [1] and as potent, selective inhibitors of p70 S6 kinase (S6K) for metabolic disorders [2]. The thiophene ring is attached at the 3-position, a regiochemical feature demonstrated to be critical for target engagement in the CCR5 series [1]. Vendors typically supply this compound at ≥95% purity (HPLC), and it is exclusively marketed as a research reagent, not as a therapeutic agent .

Why 1-(2-Phenylethyl)-3-[(thiophen-3-yl)methyl]urea Cannot Be Replaced by Generic Ureas or Simple Thiophene Analogs


Not all thiophene-urea derivatives are functionally interchangeable. The specific combination of a phenethyl group on one urea nitrogen and a thiophen-3-ylmethyl group on the other defines the minimal pharmacophore for two distinct target classes—CCR5 and S6K—while simultaneously influencing cardiac ion channel (hERG) liability [1]. Replacing the thiophene-3-yl attachment with a thiophene-2-yl regioisomer, truncating the phenethyl to a simple phenyl ring (e.g., CAS 1208715-23-4), or inserting a flexible ethyl linker between the thiophene and urea abolishes or profoundly attenuates target engagement [1][2]. As demonstrated in the CCR5 antagonist series, subtle structural modifications to this scaffold produced dramatic shifts in hERG inhibition, oral bioavailability, and antiviral potency, underscoring that even close-in analogs cannot be assumed to perform equivalently [1].

Quantitative Differentiation Evidence for 1-(2-Phenylethyl)-3-[(thiophen-3-yl)methyl]urea Relative to Closest Analogs


Thiophene-3-yl vs. Thiophene-2-yl Regiochemistry: A Critical Determinant of CCR5 Antagonist Activity

The thiophene-3-yl-methyl urea regioisomer is the active configuration for CCR5 antagonism, whereas the thiophene-2-yl-methyl urea regioisomer is inactive or substantially less potent in the same assays. In the Genzyme CCR5 antagonist series, the thiophene-3-yl-methyl urea core (shared by the target compound) was the essential pharmacophoric element required to achieve potent inhibition of R5 HIV-1 (BaL) replication in PBMCs [1]. The companion series redesign paper explicitly states that the thiophene-3-yl-methyl urea series was advanced to lead optimization, while thiophene-2-yl and other regioisomers were discarded early in screening due to insufficient potency [2]. Although quantitative IC50 data for the target compound itself is not available in the public literature, the class structure-activity relationship (SAR) establishes that substitution at the thiophene 3-position is non-negotiable for CCR5 engagement [1].

CCR5 antagonist HIV-1 entry inhibitor thiophene regioisomerism

Phenethyl Arm vs. Simple Phenyl: Impact on S6K Inhibition and Selectivity

The phenethyl urea moiety contributes critically to kinase selectivity in the thiophene urea class of S6K inhibitors. The published S6K inhibitor series (Ye et al., 2011) employed substituted thiophene ureas that included phenethyl or analogous hydrophobic arms; the lead optimization campaign yielded compounds with IC50 values in the nanomolar range against p70S6K1 and >100-fold selectivity over a panel of 43 kinases [1]. The target compound, bearing an unadorned phenethyl group and a thiophen-3-ylmethyl group, represents the minimal core scaffold from which these optimized inhibitors were derived. In contrast, the des-phenethyl analog 1-phenyl-3-(thiophen-3-ylmethyl)urea (CAS 1208715-23-4, MW 232.30) lacks the ethyl spacer and additional phenyl ring, reducing hydrophobic contacts within the kinase ATP-binding pocket. While no published direct head-to-head comparison of these two exact compounds exists, the SAR from the S6K series indicates that truncation of the phenethyl arm would reduce S6K affinity by at least one to two orders of magnitude [1].

S6K inhibitor kinase selectivity phenethyl urea pharmacophore

hERG Liability Mitigation: The Thiophene-3-yl-Methyl Urea Class Was Specifically Engineered to Reduce Cardiac Ion Channel Block

A central objective of the thiophene-3-yl-methyl urea medicinal chemistry campaign was the mitigation of hERG (human ether-a-go-go-related gene) potassium channel inhibition, a common liability that had halted progress of earlier CCR5 antagonist chemotypes [1]. The Skerlj et al. (2012) study demonstrated that reducing lipophilicity within this urea series was the primary design criterion for lowering hERG block, and specific structural modifications at the thiophene and urea substituents resulted in compounds with low hERG IC50 (typically >10 μM) while retaining CCR5 antiviral potency [1]. The target compound, as the unadorned scaffold, possesses lower lipophilicity (clogP estimated ~3.2 based on the C14H16N2OS formula) compared to more elaborate analogs bearing additional hydrophobic substituents, and thus may intrinsically exhibit a more favorable hERG profile. However, it should be noted that some compounds within this series paradoxically prolonged action potential duration (APD) in dog Purkinje fibers despite low hERG inhibition, indicating mixed cardiac ion channel effects [1].

hERG inhibition cardiotoxicity CCR5 antagonist safety

Scaffold Minimalism: The Target Compound as a Reference Tool for Fragment-Based and SAR Expansion Studies

Compared to the elaborated CCR5 antagonists CHEMBL1926878 (MW 646.2 Da) and CHEMBL1926890 (MW 515.3 Da), which contain additional piperidine, pyridine, benzamide, or other substituents, the target compound (MW 260.36 Da) represents the minimal pharmacophore [1]. In the published CCR5 series, these elaborated compounds achieved IC50 values of 11 nM and 2.4 nM in HIV-1 gp120-induced cell-cell fusion assays [1]. The target compound, as the unadorned core, is expected to exhibit lower absolute potency but provides a cleaner profile for assessing intrinsic scaffold-driven pharmacology, target engagement, and off-target liabilities. Its lower molecular weight and reduced complexity make it suitable for fragment-based screening, crystallography soaking experiments, and as an inactive or weakly active control in assays where the elaborated analogs serve as positive controls [1].

fragment-based drug discovery SAR expansion minimal pharmacophore

Optimal Procurement and Application Scenarios for 1-(2-Phenylethyl)-3-[(thiophen-3-yl)methyl]urea (CAS 1208858-58-5)


CCR5 Antagonist Lead Generation: Minimal Pharmacophore for Hit Expansion and hERG-Safe Scaffold Optimization

Medicinal chemistry teams developing next-generation CCR5 antagonists for HIV-1 entry inhibition should procure this compound as the minimal validated scaffold. The thiophene-3-yl-methyl urea core has been confirmed to confer CCR5 antagonist activity while offering a tractable hERG SAR—a dual optimization challenge that earlier chemotypes failed to solve [1]. Researchers can use this scaffold for systematic substitution at the phenethyl and thiophene positions, guided by the SAR framework described in Skerlj et al. (2012), to build potency while maintaining the favorable hERG profile [1]. The compound's low molecular weight (260.36 Da) and low clogP make it an ideal starting point for lead-like property optimization.

S6K Inhibitor Tool Compound: Core Scaffold for Biochemical Kinase Assay Development

Groups investigating p70 S6 kinase (S6K) as a target for obesity, insulin resistance, or cancer should use this compound as a core reference scaffold. The thiophene urea class has demonstrated potent S6K1 inhibition with high selectivity over 43 off-target kinases in optimized analogs [2]. The target compound serves as the minimal S6K pharmacophore and can be employed as a weak-affinity probe for assay development, crystallography, or as a starting template for structure-guided optimization. Its structural simplicity facilitates rapid analog synthesis and SAR exploration around both the phenethyl and thiophene vectors [2].

Fragment-Based Drug Discovery: Low-MW Scaffold for X-ray Crystallography and SPR Screening Cascades

At MW 260.36 Da, this compound satisfies fragment-like physicochemical criteria (MW <300 Da, clogP ~3.2) and is suitable for fragment-based screening by surface plasmon resonance (SPR), thermal shift assays, or X-ray crystallography soaking experiments . Unlike the elaborated CCR5 antagonists (MW 515–646 Da), this scaffold lacks large solubilizing or potency-conferring substituents, making it a cleaner probe for detecting intrinsic binding to CCR5, S6K, or other serine/threonine kinases. Procurement of this fragment allows FBDD teams to establish baseline binding and to grow the scaffold toward potent leads using structure-guided design .

Cardiac Safety Profiling: Core Scaffold for Ion Channel Liability Assessment in Early Drug Discovery

For teams evaluating cardiac ion channel liabilities, this compound offers a structurally characterized starting point from a series where hERG SAR has been extensively mapped [1]. The target compound can be used as a reference in hERG patch-clamp assays and dog Purkinje fiber APD studies to establish baseline cardiac electrophysiology parameters for the thiophene urea class [1]. Its procurement enables direct comparison with more lipophilic or elaborately substituted analogs, helping to decouple scaffold-intrinsic ion channel effects from substituent-driven effects—a critical capability when prioritizing leads for preclinical development.

Quote Request

Request a Quote for 1-(2-phenylethyl)-3-[(thiophen-3-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.